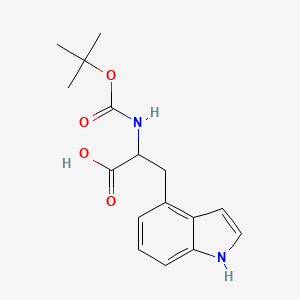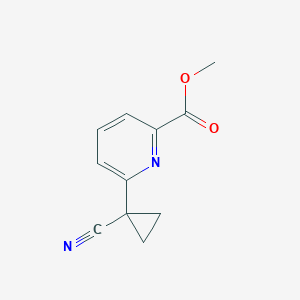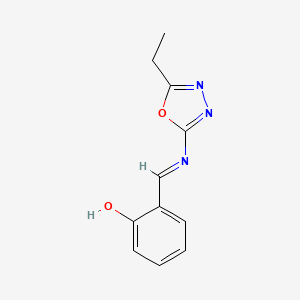
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of an ethyl group at the 5-position of the oxadiazole ring and a phenol group attached to the imino-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol typically involves the cyclization of appropriate hydrazide precursors. One common method includes the reaction of benzophenone hydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and polymers.
Biology: It is used in the study of biological systems and interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as tyrosine kinases and proteases, which play a crucial role in cell signaling and disease progression . The oxadiazole ring is believed to interact with the active sites of these enzymes, leading to their inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar to 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol but with different functional groups.
1,2,5-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the phenol moiety enhances its reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[(E)-(5-ethyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H11N3O2/c1-2-10-13-14-11(16-10)12-7-8-5-3-4-6-9(8)15/h3-7,15H,2H2,1H3/b12-7+ |
Clé InChI |
AVRBYQDTLFEPLH-KPKJPENVSA-N |
SMILES isomérique |
CCC1=NN=C(O1)/N=C/C2=CC=CC=C2O |
SMILES canonique |
CCC1=NN=C(O1)N=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
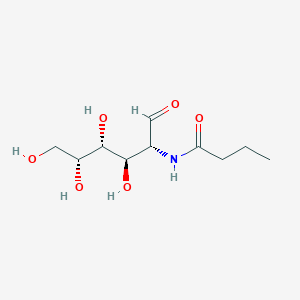
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
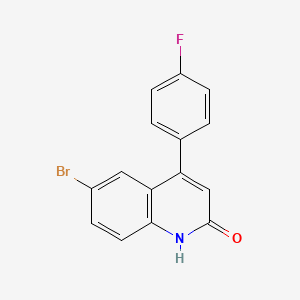

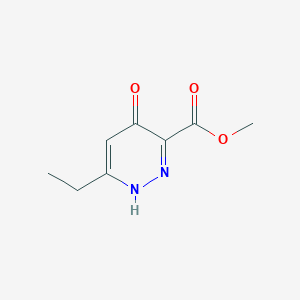
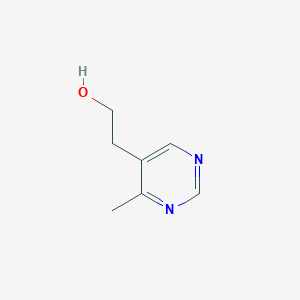

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


